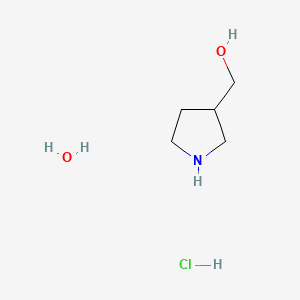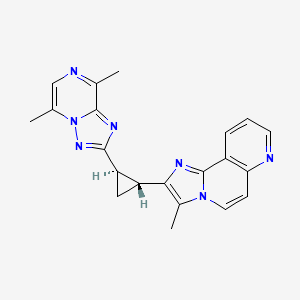
tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate: is an organic compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a methyl group at the 3-position. The compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate typically involves the reaction of 5-bromo-3-methylpyridin-2-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0-25°C and a solvent like dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can undergo oxidation to form a carboxylic acid or aldehyde, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a de-brominated product.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of de-brominated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds and as a building block in combinatorial chemistry.
Biology: In biological research, the compound is used to study the effects of brominated pyridine derivatives on biological systems. It serves as a precursor for the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic applications. It is used in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for various applications, including as a stabilizer and additive.
Wirkmechanismus
The mechanism of action of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (5-bromopyrimidin-2-yl)methylcarbamate
Comparison:
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate has a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.
- tert-Butyl (5-bromopyrimidin-2-yl)methylcarbamate features a pyrimidine ring instead of a pyridine ring, altering its electronic properties and potential applications.
The uniqueness of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
tert-butyl N-(5-bromo-3-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-8(12)6-13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFVIRYXHAMNRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)OC(C)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720953 |
Source


|
| Record name | tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748812-61-5 |
Source


|
| Record name | tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Hydroxymethyl)pyridin-3-yl]methanol](/img/structure/B592073.png)









![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride](/img/structure/B592092.png)

